molecular formula C22H16N2O3 B11275475 N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-3-carboxamide

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-3-carboxamide

Cat. No.: B11275475
M. Wt: 356.4 g/mol
InChI Key: ZWDGZLFJDWLZHP-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-3-carboxamide is a complex organic compound featuring a benzofuran ring, a benzoyl group, a methyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the benzoyl and methyl groups. The final step involves the formation of the pyridine carboxamide moiety.

    Formation of Benzofuran Core: The benzofuran ring can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.

    Introduction of Benzoyl and Methyl Groups: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst like aluminum chloride. The methyl group can be added through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Formation of Pyridine Carboxamide: The final step involves coupling the benzofuran derivative with pyridine-3-carboxylic acid or its derivatives under amide bond-forming conditions, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, possibly as a drug candidate.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism by which N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-3-carboxamide exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzofuran and pyridine moieties could play a role in binding to these targets, influencing pathways involved in cell signaling or metabolism.

Comparison with Similar Compounds

Similar Compounds

    N-(2-benzoyl-1-benzofuran-3-yl)acetamide: Similar structure but with an acetamide group instead of a pyridine carboxamide.

    N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)benzamide: Similar structure but with a benzamide group.

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-3-carboxamide is unique due to the presence of both the benzofuran and pyridine carboxamide moieties, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with specific desired activities.

Properties

Molecular Formula

C22H16N2O3

Molecular Weight

356.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-5-yl)pyridine-3-carboxamide

InChI

InChI=1S/C22H16N2O3/c1-14-18-12-17(24-22(26)16-8-5-11-23-13-16)9-10-19(18)27-21(14)20(25)15-6-3-2-4-7-15/h2-13H,1H3,(H,24,26)

InChI Key

ZWDGZLFJDWLZHP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)NC(=O)C3=CN=CC=C3)C(=O)C4=CC=CC=C4

Origin of Product

United States

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